molecular formula C18H16BrFN2O2S B316230 N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine

Cat. No.: B316230
M. Wt: 423.3 g/mol
InChI Key: FJIMWUOQVUYAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and thiazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorobenzylation: The attachment of a fluorobenzyl group through nucleophilic substitution.

    Thiazole Formation: The construction of the thiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative.

Scientific Research Applications

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl bromide: Shares the fluorobenzyl group but lacks the thiazole and methoxy groups.

    5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Contains both bromine and fluorobenzyl groups but differs in the core structure.

Uniqueness

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine is unique due to the combination of bromine, fluorine, methoxy, and thiazole groups in a single molecule. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H16BrFN2O2S

Molecular Weight

423.3 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16BrFN2O2S/c1-23-16-9-13(10-22-18-21-6-7-25-18)8-15(19)17(16)24-11-12-2-4-14(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,22)

InChI Key

FJIMWUOQVUYAKD-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=NC=CS2)Br)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NC=CS2)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

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